molecular formula C21H19ClN4O4S B6559249 4-chloro-N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921542-26-9

4-chloro-N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B6559249
CAS No.: 921542-26-9
M. Wt: 458.9 g/mol
InChI Key: MNCGDELKADGEJQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, a methoxy group, and a benzamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions involving the corresponding amines, carboxylic acids, and halides . The presence of the thiazole ring suggests that a cyclization reaction may also be involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiazole ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, while the halogen could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The exact properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The exact mechanism of action would need to be determined through further study .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on exploring the potential uses of this compound. For example, it could be tested for biological activity against various targets. Additionally, modifications could be made to the structure of the compound to optimize its properties .

Properties

IUPAC Name

N-[4-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4S/c1-12(27)23-15-7-8-18(30-2)17(9-15)25-19(28)10-16-11-31-21(24-16)26-20(29)13-3-5-14(22)6-4-13/h3-9,11H,10H2,1-2H3,(H,23,27)(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGDELKADGEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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